molecular formula C15H14O2 B130620 3-(1-Hydroxyethyl)benzophenone CAS No. 67173-18-6

3-(1-Hydroxyethyl)benzophenone

Cat. No.: B130620
CAS No.: 67173-18-6
M. Wt: 226.27 g/mol
InChI Key: VIGLCJZNAGRKFZ-UHFFFAOYSA-N
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Description

Contextualization within Benzophenone Chemistry

3-(1-Hydroxyethyl)benzophenone belongs to the benzophenone family of chemical compounds. Benzophenones are diaryl ketones, characterized by a central carbonyl group bonded to two phenyl rings. wikipedia.org The parent compound, benzophenone ((C₆H₅)₂CO), is a white solid used as a building block in organic synthesis, a photoinitiator in polymer chemistry, and a UV-blocking agent in various products. wikipedia.orgontosight.ai

The chemical versatility of benzophenones stems from the reactivity of the carbonyl group and the ability to introduce various substituents onto the phenyl rings. This allows for the synthesis of a wide array of derivatives with tailored properties. ontosight.aiontosight.ai These derivatives are integral to pharmaceuticals, fragrances, and industrial chemical processes. ontosight.aichemicalsafetyfacts.org The photochemistry of benzophenones is particularly noteworthy; upon absorption of UV radiation, they can become excited to a triplet state, enabling them to initiate photochemical reactions such as hydrogen atom abstraction. union.eduacs.org This photoreactive nature is fundamental to their application as photosensitizers and also explains their involvement in photodegradation processes. union.edubiosynth.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 67173-18-6
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol lgcstandards.com
IUPAC Name [3-(1-hydroxyethyl)phenyl]-phenylmethanone lgcstandards.com
SMILES CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)O biosynth.com
Density 1.139 g/cm³ biosynth.com

Significance as a Key Intermediate and Research Subject

This compound holds a specific and important position within the broader field of benzophenone chemistry. Its significance is primarily linked to its roles in both the creation and the breakdown of other valuable compounds.

This compound is a crucial intermediate in the synthesis of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). google.comsimsonpharma.com Several synthetic pathways to Ketoprofen converge on the formation of this alcohol.

One established method involves the following steps:

Friedel-Crafts reaction: Benzene reacts with a suitable acylating agent to form 3-ethylbenzophenone. google.com

Bromination: 3-Ethylbenzophenone is then brominated, typically using N-bromosuccinimide, to yield 3-(1-bromoethyl)benzophenone. google.com

Hydrolysis: The bromo-derivative is subsequently hydrolyzed to produce this compound. google.comprepchem.com This step is often carried out by heating the compound in an aqueous solution with a base like calcium carbonate. google.comprepchem.comprepchem.com

From this key intermediate, this compound, further chemical modifications, such as carbonylation, are performed to introduce the carboxylic acid group, ultimately yielding Ketoprofen. google.com

Table 2: Example Synthesis of this compound via Hydrolysis

Reactants Reagents & Conditions Product Reference
3-(1-bromoethyl)benzophenone (10 g) Water (100 ml), Calcium carbonate (3.3 g) This compound google.comprepchem.comprepchem.com
Heated at 120°C for 6 hours in an autoclave.
Extraction with benzene, drying with anhydrous sodium sulfate.

In addition to its role in synthesis, this compound is also known as a photodegradation product of Ketoprofen. cymitquimica.comchemicalbook.com The benzophenone chromophore within the Ketoprofen molecule makes it susceptible to degradation upon exposure to UV light. researchgate.netnih.gov

When aqueous solutions of Ketoprofen are irradiated with UV light, the molecule undergoes a series of photochemical reactions. A primary degradation pathway involves the decarboxylation of the propionic acid side chain. researchgate.net This process leads to the formation of several photoproducts, with this compound being one of the identified minor compounds. nih.gov The formation of this and other related compounds, such as 3-acetylbenzophenone and 3-ethylbenzophenone, has been confirmed through detailed analysis using techniques like high-pressure liquid chromatography (HPLC) coupled with mass spectrometry (MS). The study of these photodegradation pathways is essential for understanding the environmental fate and stability of pharmaceuticals like Ketoprofen.

Properties

IUPAC Name

[3-(1-hydroxyethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGLCJZNAGRKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40518230
Record name [3-(1-Hydroxyethyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67173-18-6
Record name [3-(1-Hydroxyethyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q. What are the recommended synthetic routes for 3-(1-Hydroxyethyl)benzophenone, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound (CAS 67173-18-6) typically involves Friedel-Crafts acylation or hydroxylation of precursor benzophenone derivatives. For example, analogous compounds like 3'-Hydroxyacetophenone (CAS 121-71-1) are synthesized via Claisen-Schmidt condensation under acidic conditions . Optimization strategies include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C in ethanol) to stabilize intermediates .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How can researchers characterize this compound and distinguish it from structural analogs?

Methodological Answer: Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : Compare chemical shifts for the hydroxyethyl group (δ ~1.4–1.6 ppm for CH₃, δ ~4.2–4.5 ppm for CH-OH in ¹H NMR) and benzophenone carbonyl (δ ~195–205 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ = 243.12 g/mol for C₁₅H₁₄O₂).
  • Infrared (IR) Spectroscopy : Identify O-H stretching (~3200–3500 cm⁻¹) and ketone C=O stretching (~1660–1680 cm⁻¹) .

Q. What are common impurities in this compound synthesis, and how can they be quantified?

Methodological Answer: Common impurities include:

  • 3-Methylbenzophenone : Formed via incomplete hydroxylation or side-chain degradation.
  • 3-(1-Methoxyethyl)benzophenone : Resulting from unintended methylation during purification .
    Quantification methods:
  • HPLC-DAD : Use a C18 column with acetonitrile/water gradients (70:30 to 90:10) and UV detection at 254 nm .
  • LC-MS/MS : Monitor specific ion transitions (e.g., m/z 243 → 105 for the parent compound) .

Advanced Research Questions

Q. How does the hydroxyethyl substituent influence the photostability and reactivity of benzophenone derivatives?

Methodological Answer: The hydroxyethyl group introduces steric hindrance and hydrogen-bonding capacity, altering photochemical behavior:

  • UV-Vis Spectroscopy : Compare λmax shifts (e.g., 280–290 nm for unsubstituted benzophenone vs. 265–275 nm for hydroxyethyl derivatives) .
  • Photodegradation Studies : Expose samples to UV light (λ = 254 nm) and track decay kinetics via HPLC. Hydroxyethyl derivatives exhibit slower degradation due to radical scavenging by the hydroxyl group .

Q. What experimental designs are suitable for studying the biological activity of this compound in cancer cell lines?

Methodological Answer:

  • In vitro cytotoxicity assays : Use MTT or Annexin V/PI staining in HeLa or MCF-7 cells. Dose-response curves (1–100 µM) reveal IC50 values .
  • Mechanistic studies : Combine with kinase inhibitors (e.g., staurosporine) to assess apoptotic pathway activation via Western blotting (e.g., caspase-3 cleavage) .
  • Control experiments : Compare with structurally related compounds (e.g., 3-Methylbenzophenone) to isolate hydroxyethyl-specific effects .

Q. How can researchers resolve contradictions in reported dimerization kinetics of α-substituted benzophenone derivatives?

Methodological Answer: Discrepancies arise from solvent polarity and substituent effects:

  • Kinetic Studies : Use stopped-flow UV spectroscopy to monitor dimerization rates in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies of hydroxyethyl vs. methyl-substituted intermediates .
  • Isolation of Intermediates : Trap reactive o-quinodimethanes using trimethylsilyl groups and characterize via X-ray crystallography .

Q. What advanced chromatographic methods are recommended for separating enantiomers or diastereomers of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC column with n-hexane/isopropanol (85:15) and 0.1% trifluoroacetic acid. Retention times differ by 2–3 minutes for enantiomers .
  • Supercritical Fluid Chromatography (SFC) : Employ CO₂/methanol mobile phases for faster separations and higher resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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